molecular formula C19H18ClN3O B12924230 5-Chloro-6-ethyl-N-[(3-phenoxyphenyl)methyl]pyrimidin-4-amine CAS No. 140454-81-5

5-Chloro-6-ethyl-N-[(3-phenoxyphenyl)methyl]pyrimidin-4-amine

Cat. No.: B12924230
CAS No.: 140454-81-5
M. Wt: 339.8 g/mol
InChI Key: JUYWFWYWVZHIME-UHFFFAOYSA-N
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Description

5-Chloro-6-ethyl-N-(3-phenoxybenzyl)pyrimidin-4-amine is a chemical compound that belongs to the class of pyrimidine derivatives. Pyrimidine derivatives are known for their wide range of biological activities and are commonly used in the development of pharmaceuticals and agrochemicals .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Chloro-6-ethyl-N-(3-phenoxybenzyl)pyrimidin-4-amine typically involves the following steps:

Industrial Production Methods

In industrial settings, the production of 5-Chloro-6-ethyl-N-(3-phenoxybenzyl)pyrimidin-4-amine may involve large-scale batch or continuous flow processes. The reaction conditions are optimized to ensure high yield and purity of the final product .

Mechanism of Action

The mechanism of action of 5-Chloro-6-ethyl-N-(3-phenoxybenzyl)pyrimidin-4-amine involves its interaction with specific molecular targets and pathways. For example, it may inhibit certain enzymes or receptors, leading to its biological effects . The exact molecular targets and pathways involved depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-Chloro-6-ethyl-N-(3-phenoxybenzyl)pyrimidin-4-amine is unique due to its specific substitution pattern, which imparts distinct biological activities and chemical properties compared to other pyrimidine derivatives .

Properties

CAS No.

140454-81-5

Molecular Formula

C19H18ClN3O

Molecular Weight

339.8 g/mol

IUPAC Name

5-chloro-6-ethyl-N-[(3-phenoxyphenyl)methyl]pyrimidin-4-amine

InChI

InChI=1S/C19H18ClN3O/c1-2-17-18(20)19(23-13-22-17)21-12-14-7-6-10-16(11-14)24-15-8-4-3-5-9-15/h3-11,13H,2,12H2,1H3,(H,21,22,23)

InChI Key

JUYWFWYWVZHIME-UHFFFAOYSA-N

Canonical SMILES

CCC1=C(C(=NC=N1)NCC2=CC(=CC=C2)OC3=CC=CC=C3)Cl

Origin of Product

United States

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